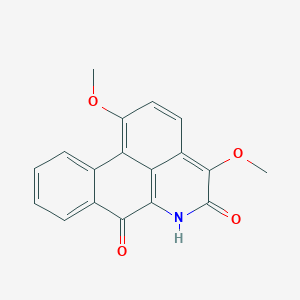

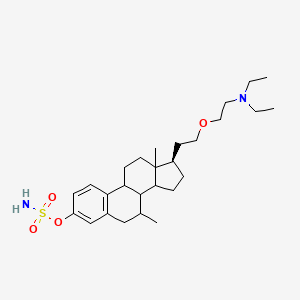

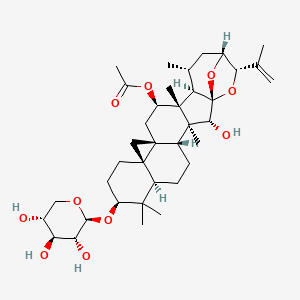

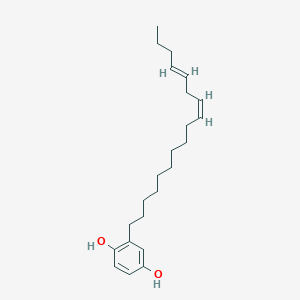

Amphidinol 2

カタログ番号 B1248402

分子量: 1375.7 g/mol

InChIキー: LNUIEJGKZGFNMR-WZHIWWTGSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amphidinol 2 is a natural product found in Amphidinium klebsii with data available.

科学的研究の応用

Antifungal and Antimicrobial Properties

- Amphidinol 2 has demonstrated notable antifungal and antimicrobial activities. Martinez et al. (2019) identified amphidinol 22, a derivative of amphidinol, showing both anticancer and antifungal activities, suggesting the potential of amphidinol compounds in these areas (Martinez et al., 2019).

- Houdai et al. (2005) explored amphidinol analogues, including amphidinol 2, and their membrane permeabilizing actions, highlighting their significant antifungal activity (Houdai et al., 2005).

- Cutignano et al. (2017) isolated new members of the amphidinol family, which showed antifungal activity against Candida albicans, supporting the potential application of amphidinol compounds in antifungal treatments (Cutignano et al., 2017).

Hemolytic Activity

- Amphidinol 2 is known for its potent hemolytic activity. A study by Paul et al. (1995) isolated amphidinol 2 as a potent hemolytic and antifungal agent, indicating its effectiveness in lysing red blood cells (Paul et al., 1995).

Biosynthetic Research

- Research by Houdai et al. (2001) on the biosynthesis of amphidinol 2 provided insights into its chemical structure and formation, which is crucial for understanding its bioactivity and potential applications (Houdai et al., 2001).

Membrane-Permeabilizing Activities

- The study of amphidinol 2's interaction with biological membranes has been a significant area of interest. Houdai et al. (2004) examined the membrane permeabilizing actions of amphidinol 3, an analogue of amphidinol 2, comparing it with other polyene antibiotics, and highlighted its unique non-detergent mechanism of action (Houdai et al., 2004).

Chemical Structure and Configuration Analysis

- The structural analysis of amphidinol compounds, including amphidinol 2, has been pivotal in understanding their biological activities. For example, Manabe et al. (2012) confirmed the absolute configuration of amphidinol 3, contributing to the broader understanding of amphidinol structures (Manabe et al., 2012).

Potential in Antitumor Applications

- Abreu et al. (2019) investigated the production of amphidinols by the marine microalga Amphidinium carterae, indicating the presence of compounds consistent with antitumoral activity, suggesting possible applications of amphidinol in cancer research (Abreu et al., 2019).

特性

製品名 |

Amphidinol 2 |

|---|---|

分子式 |

C71H122O25 |

分子量 |

1375.7 g/mol |

IUPAC名 |

(3E,16E)-1-[6-[6-[6-[(3E,7E,9E,11E)-1,2-dihydroxyhexadeca-3,7,9,11,15-pentaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23-[4,5-dihydroxy-6-(2,4,5-trihydroxypentyl)oxan-2-yl]-4,11,15,17,21-pentamethyltricosa-3,16-diene-1,2,7,9,10,13,19,23-octol |

InChI |

InChI=1S/C71H122O25/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-51(79)65(89)70-68(92)57(85)37-61(96-70)69(93)63(87)43(6)22-24-50(78)58-36-56(84)67(91)71(95-58)66(90)53(81)29-39(2)21-23-45(73)33-54(82)62(86)44(7)31-47(75)27-41(4)25-40(3)26-46(74)28-42(5)30-52(80)59-35-55(83)64(88)60(94-59)34-48(76)32-49(77)38-72/h8,11-16,19-20,25,29,41-42,44-93H,1,6,9-10,17-18,21-24,26-28,30-38H2,2-5,7H3/b12-11+,14-13+,16-15+,20-19+,39-29+,40-25+ |

InChIキー |

LNUIEJGKZGFNMR-WZHIWWTGSA-N |

異性体SMILES |

CC(CC(C/C(=C/C(C)CC(CC(C)C(C(CC(CC/C(=C/C(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(/C=C/CC/C=C/C=C/C=C/CCC=C)O)O)O)O)O)O)O)O)O)O)O)/C)O)O)O)O)/C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |

正規SMILES |

CC(CC(CC(=CC(C)CC(CC(C)C(C(CC(CCC(=CC(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(C=CCCC=CC=CC=CCCC=C)O)O)O)O)O)O)O)O)O)O)O)C)O)O)O)O)C)O)CC(C3CC(C(C(O3)CC(CC(CO)O)O)O)O)O |

同義語 |

amphidinol 2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

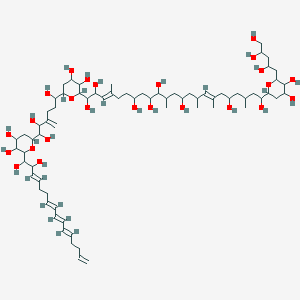

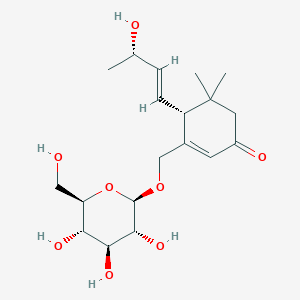

![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)